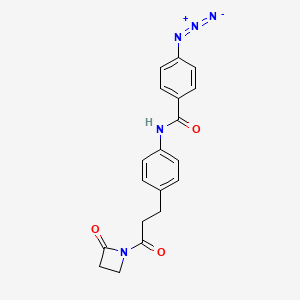

AZD-CO-C2-Ph-amido-Ph-azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD-CO-C2-Ph-amido-Ph-azide: is an alkyl chain-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . It can also participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of AZD-CO-C2-Ph-amido-Ph-azide involves the incorporation of an azide group into an alkyl chain-based structure. The azide group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (such as a halide) is replaced by an azide ion (N₃⁻). The reaction typically occurs under mild conditions, using solvents like dimethylformamide or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group of AZD-CO-C2-Ph-amido-Ph-azide with an alkyne group in the presence of a copper catalyst

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with strained alkynes like dibenzocyclooctyne or bicyclononyne

Common Reagents and Conditions:

Copper-Catalyzed Reactions: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the catalyst and reducing agent, respectively

Strain-Promoted Reactions: No catalyst is required, and the reaction can proceed under physiological conditions

Major Products:

Triazole Derivatives: Formed from CuAAC reactions

Cycloaddition Products: Formed from SPAAC reactions

科学的研究の応用

Chemistry: AZD-CO-C2-Ph-amido-Ph-azide is widely used in the synthesis of PROTACs, which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system . This compound serves as a linker, connecting the ligand for an E3 ubiquitin ligase to the ligand for the target protein .

Biology and Medicine: In biological and medical research, this compound is used to develop targeted therapies for various diseases, including cancer . PROTACs synthesized using this compound can selectively degrade disease-causing proteins, offering a promising approach for drug development .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents . Its role in click chemistry makes it valuable for the rapid and efficient synthesis of complex molecules .

作用機序

AZD-CO-C2-Ph-amido-Ph-azide functions as a linker in PROTACs, facilitating the degradation of target proteins through the ubiquitin-proteasome system . The azide group allows it to undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This enables the conjugation of the E3 ubiquitin ligase ligand to the target protein ligand, leading to the ubiquitination and subsequent degradation of the target protein .

類似化合物との比較

AZD-CO-C2-Ph-amido-Ph-alkyne: Another PROTAC linker with an alkyne group instead of an azide group

AZD-CO-C2-Ph-amido-Ph-amine: A PROTAC linker with an amine group

Uniqueness: AZD-CO-C2-Ph-amido-Ph-azide is unique due to its azide group, which allows it to participate in both copper-catalyzed and strain-promoted cycloaddition reactions . This versatility makes it a valuable tool in the synthesis of PROTACs and other complex molecules .

生物活性

AZD-CO-C2-Ph-amido-Ph-azide is a compound classified as an alkyl chain-based PROTAC (Proteolysis Targeting Chimera) linker, which is instrumental in the synthesis of PROTACs. This compound is characterized by its ability to facilitate targeted protein degradation through the ubiquitin-proteasome system, making it a significant player in drug development and therapeutic applications.

- Molecular Formula: C19H17N5O3

- Molecular Weight: 363.37 g/mol

- CAS Number: 1383544-71-5

This compound acts as a linker that connects two different ligands: one that targets an E3 ubiquitin ligase and another that binds to the target protein. This dual-binding capability allows for the selective degradation of specific proteins, thereby influencing various biological pathways.

Biological Activity Overview

The biological activity of this compound has been documented across several studies, highlighting its potential in various therapeutic contexts:

- Targeted Protein Degradation : The primary application of this compound lies in its role in PROTACs, which have shown promise in degrading oncogenic proteins that are otherwise difficult to target with conventional small molecules .

- Cancer Therapy : Research indicates that PROTACs utilizing this linker can effectively degrade proteins involved in cancer progression, such as mutant forms of BCR-ABL and BRD4, leading to reduced tumor growth in preclinical models .

- Neurodegenerative Diseases : The compound's ability to modulate protein levels has implications for neurodegenerative diseases where protein aggregation is a hallmark, suggesting potential applications in conditions like Alzheimer's and Parkinson's disease .

- Immunomodulation : this compound has been implicated in modulating immune responses, potentially aiding in the treatment of autoimmune diseases and improving responses to immunotherapies .

Case Study 1: Cancer Treatment with PROTACs

A study demonstrated the effectiveness of a PROTAC composed of this compound against BRD4. The results showed a significant reduction in BRD4 levels within cancer cells, leading to decreased cell proliferation and increased apoptosis rates .

Case Study 2: Neurodegeneration

In a model of Alzheimer's disease, PROTACs utilizing this compound were shown to reduce levels of tau protein aggregates. The study reported improved cognitive function in treated animals compared to controls, indicating the therapeutic potential of this compound in neurodegenerative disorders .

Comparative Analysis of Biological Activity

| Activity | This compound | Conventional Small Molecules |

|---|---|---|

| Target Specificity | High | Variable |

| Mechanism | Proteolysis via ubiquitin pathway | Inhibition |

| Applications | Cancer, Neurodegeneration | Broad (various diseases) |

| Side Effects | Potentially lower due to specificity | Often higher due to off-target effects |

特性

IUPAC Name |

4-azido-N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c20-23-22-16-8-4-14(5-9-16)19(27)21-15-6-1-13(2-7-15)3-10-17(25)24-12-11-18(24)26/h1-2,4-9H,3,10-12H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNPLPRYBYXYMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。